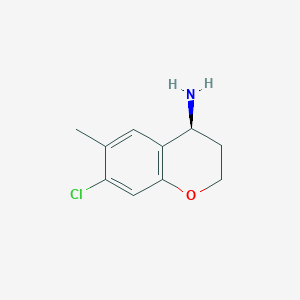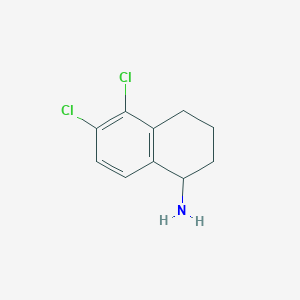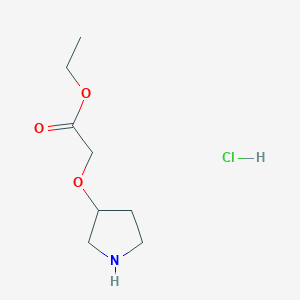![molecular formula C12H15Cl2N3O B13043274 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine is a chemical compound with the molecular formula C12H15Cl2N3O and a molecular weight of 288.173 g/mol . This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine typically involves the reaction of 2-aminophenols with various reagents. One common method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . This method is robust, metal catalyst-free, and environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly involving the pyrimidine ring, are common.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper (I) for regioselective synthesis . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine involves interactions with various molecular targets. For instance, its anticancer activity is believed to be mediated through inhibition of specific enzymes and pathways involved in cell proliferation . Molecular docking studies have shown that it can interact with epidermal growth factor receptor (EGFR), which is a key target in cancer therapy .
Comparaison Avec Des Composés Similaires
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives, such as:
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound has shown significant anticancer activity and is used in similar applications.
Benzo[B][1,4]oxazepine derivatives: These compounds are synthesized using different methods and have unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H15Cl2N3O |
|---|---|
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
4-(2,4-dichloropyrimidin-5-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
InChI |
InChI=1S/C12H15Cl2N3O/c13-11-9(7-15-12(14)16-11)17-5-6-18-10-4-2-1-3-8(10)17/h7-8,10H,1-6H2 |
Clé InChI |
QLHOTHZQEUNVBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)N(CCO2)C3=CN=C(N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)



![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)








